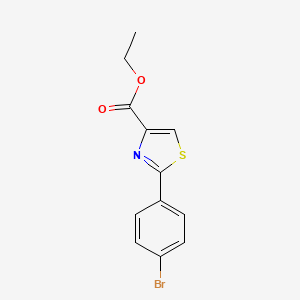

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)10-7-17-11(14-10)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTSPSRXMTVFAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659423 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885278-75-1 | |

| Record name | Ethyl 2-(4-bromophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the High-Resolution Mass Spectrometry Analysis of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate

Executive Summary

Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate is a heterocyclic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2][3] Accurate structural confirmation and purity assessment are paramount for its application in research and development. This guide provides an in-depth, technically-grounded methodology for the analysis of this compound using High-Resolution Mass Spectrometry (HRMS). We will explore the rationale behind utilizing Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) for unambiguous molecular formula determination and structural elucidation. This document details optimized protocols, predicted fragmentation pathways, and data interpretation strategies, designed to provide researchers and drug development professionals with a self-validating system for confident characterization of this and structurally related molecules.

The Analytical Imperative: Why High-Resolution Mass Spectrometry?

In the analysis of novel or synthesized small molecules, confirming the elemental composition is a critical first step. While nominal mass spectrometry provides the integer mass of a molecule, High-Resolution Mass Spectrometry (HRMS) delivers the exact mass to several decimal places.[4][5] This precision is powerful enough to distinguish between molecules that share the same nominal mass but have different elemental formulas, thereby providing a high degree of confidence in the molecular formula.[6]

For this compound, two key structural features make HRMS particularly insightful:

-

The Presence of Bromine: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.69% and 49.31%, respectively).[7] This results in a highly characteristic isotopic pattern in the mass spectrum, where two peaks of almost equal intensity are observed, separated by approximately 2 Daltons (Da). This "M" and "M+2" pattern is a definitive signature for the presence of a single bromine atom in the molecule or its fragments.[8]

-

Complex Heterocyclic Structure: The molecule contains multiple heteroatoms (N, S, O) and functional groups (ester, thiazole, bromophenyl). HRMS, particularly when coupled with tandem MS, allows for the fragmentation of the molecule and the accurate mass measurement of the resulting product ions, enabling precise localization of structural features.[9]

Experimental Design and Methodology

Our approach is centered on Liquid Chromatography coupled to High-Resolution Mass Spectrometry (LC-HRMS). This hyphenated technique provides chromatographic separation to ensure sample purity before introduction into the mass spectrometer, where soft ionization preserves the molecular ion for subsequent fragmentation analysis.

Sample Preparation Protocol

Trustworthy data begins with meticulous sample preparation. The goal is to create a clean, dilute solution of the analyte to ensure optimal ionization efficiency and prevent source contamination.

Step-by-Step Protocol:

-

Stock Solution Preparation: Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of a high-purity solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution.

-

Working Solution: Perform a serial dilution of the stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to achieve a final concentration of approximately 1-5 µg/mL.

-

Filtration: Filter the final working solution through a 0.22 µm syringe filter (e.g., PTFE or nylon) to remove any particulate matter that could clog the LC system.

-

Transfer: Transfer the filtered solution to an appropriate autosampler vial for analysis.

Causality: Using the mobile phase for the final dilution ensures compatibility with the LC system and prevents peak distortion. The low concentration minimizes the risk of detector saturation and ion suppression effects.

Instrumentation and Parameters

The choice of instrument is critical for achieving the required resolution and sensitivity. A quadrupole-Orbitrap (e.g., Thermo Scientific™ Q Exactive™ series) or a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer is ideal for this application.[7][10] Electrospray Ionization (ESI) in positive ion mode is selected as the ionization source, as the thiazole nitrogen is readily protonated.[11][12]

Table 1: Recommended LC-HRMS Parameters

| Parameter | Setting | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm particle size | Provides excellent separation for small aromatic molecules. |

| Mobile Phase A | Water + 0.1% Formic Acid | Promotes protonation for positive mode ESI. |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic solvent for reverse-phase chromatography. |

| Gradient | 5% B to 95% B over 10 minutes | Ensures elution of the analyte as a sharp peak. |

| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |

| Injection Volume | 5 µL | A standard volume to avoid column overloading. |

| Mass Spectrometry (ESI+) | ||

| Ionization Mode | Positive Electrospray Ionization (ESI+) | The thiazole nitrogen is a site of ready protonation. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray plume for efficient ion generation. |

| Source Temperature | 320 °C | Aids in desolvation of the analyte ions. |

| Full Scan (MS1) Range | m/z 100-500 | Covers the expected molecular ion and potential low-mass fragments. |

| MS1 Resolution | > 70,000 FWHM | Necessary for accurate mass measurement and formula determination. |

| Tandem MS (MS/MS) | Data-Dependent Acquisition (DDA) | Automatically selects the most intense ions from the MS1 scan for fragmentation. |

| Collision Energy (HCD) | Stepped: 15, 30, 45 eV | Using multiple collision energies ensures a wide range of fragments are generated for comprehensive analysis. |

| MS2 Resolution | > 17,500 FWHM | Ensures accurate mass measurement of fragment ions. |

Experimental Workflow Visualization

The overall analytical process can be visualized as a linear progression from sample introduction to data analysis.

Caption: Experimental workflow from sample preparation to final data interpretation.

Data Interpretation and Fragmentation Analysis

The Full Scan Spectrum: The Molecular Ion Signature

The first step in data analysis is to identify the protonated molecular ion, [M+H]⁺. Given the molecular formula C₁₂H₁₀BrNO₂S[13], we can calculate the exact mass of the monoisotopic peaks.

Table 2: Predicted Molecular Ion Data for C₁₂H₁₁BrNO₂S⁺

| Ion Species | Elemental Composition | Calculated Exact m/z |

| [M+H]⁺ (⁷⁹Br Isotope) | C₁₂H₁₁⁷⁹BrNO₂S⁺ | 311.9770 |

| [M+2+H]⁺ (⁸¹Br Isotope) | C₁₂H₁₁⁸¹BrNO₂S⁺ | 313.9750 |

| Expected Observation | A pair of peaks at m/z 311.9770 and 313.9750 with an intensity ratio of ~1:1. |

The experimental data must match these calculated masses within a narrow mass tolerance window (typically < 5 ppm) and exhibit the characteristic 1:1 isotopic pattern to confidently assign the molecular formula.

Tandem MS (MS/MS) Analysis: Deconstructing the Molecule

By isolating the [M+H]⁺ ion (e.g., m/z 311.9770) and subjecting it to collision-induced dissociation (CID), we can induce fragmentation. The resulting product ions provide a structural fingerprint of the molecule. Based on established fragmentation principles, we can predict the most likely cleavage points.[14][15]

Key Predicted Fragmentation Pathways:

-

Loss of Ethylene (McLafferty Rearrangement): The ester's ethyl group contains a γ-hydrogen relative to the carbonyl oxygen, making it susceptible to a McLafferty rearrangement, resulting in the neutral loss of ethylene (C₂H₄).

-

Loss of Ethanol: Cleavage of the ester bond can lead to the neutral loss of ethanol (C₂H₅OH).

-

Alpha-Cleavage at the Carbonyl Group: The bond between the carbonyl carbon and the thiazole ring can cleave, leading to characteristic fragments.

-

Cleavage of the Thiazole Ring: The heterocyclic ring itself can undergo fragmentation, although it is generally more stable than the ester side chain.[16]

Table 3: Predicted Major Fragment Ions from Precursor m/z 311.9770

| Observed m/z | Calculated Exact Mass | Elemental Formula | Mass Error (ppm) | Proposed Neutral Loss / Structure |

| 283.9454 | 283.9454 | C₁₀H₇⁷⁹BrNOS⁺ | < 5 ppm | Loss of Ethylene (C₂H₄) from the ethyl ester. |

| 267.9505 | 267.9505 | C₉H₅⁷⁹BrNOS⁺ | < 5 ppm | Loss of Ethanol (C₂H₅OH). |

| 239.9556 | 239.9556 | C₈H₄⁷⁹BrNS⁺ | < 5 ppm | Loss of Ethanol (C₂H₅OH) and Carbon Monoxide (CO). |

| 198.9324 | 198.9324 | C₇H₄⁷⁹BrS⁺ | < 5 ppm | Cleavage between phenyl and thiazole rings (bromophenyl-S fragment). |

| 154.9542 | 154.9542 | C₇H₄⁷⁹Br⁺ | < 5 ppm | Bromophenyl cation. |

Note: Each bromine-containing fragment will also have a corresponding M+2 peak.

Fragmentation Pathway Visualization

The proposed fragmentation cascade can be illustrated to show the relationships between the precursor and product ions.

Sources

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. High-Resolution Filtering for Improved Small Molecule Identification via GC/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. measurlabs.com [measurlabs.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. m.youtube.com [m.youtube.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Frontiers | Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals [frontiersin.org]

- 13. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 16. article.sapub.org [article.sapub.org]

A Guide to the Crystal Structure of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate Derivatives for Researchers and Drug Development Professionals

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in various intermolecular interactions make it a privileged scaffold in drug design. This guide delves into the synthesis, crystal structure, and detailed characterization of a specific class of these compounds: ethyl 2-(4-bromophenyl)thiazole-4-carboxylate derivatives. Understanding their three-dimensional architecture is paramount for elucidating structure-activity relationships (SAR) and designing next-generation therapeutics.

I. Synthesis and Structural Elucidation

The synthesis of this compound derivatives typically follows a well-established chemical pathway. The general approach involves the reaction of a substituted thiosemicarbazide with an ethyl bromopyruvate derivative.[2] This versatile method allows for the introduction of various substituents, enabling the exploration of a wide chemical space.

Experimental Protocol: Synthesis of Ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate

A representative synthetic procedure for a derivative, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, is outlined below[2]:

-

Starting Material Preparation: 1-(2-nitrobenzylidene)thiosemicarbazide is prepared as the initial reactant.

-

Cyclization Reaction: The thiosemicarbazide is refluxed with ethyl bromopyruvate.

-

Product Isolation and Purification: The resulting solid product is isolated, purified, and characterized.

The molecular structures of the synthesized compounds are then unequivocally confirmed through a combination of spectroscopic techniques and single-crystal X-ray diffraction.[2][3]

Caption: General synthesis workflow for ethyl thiazole-4-carboxylate derivatives.

II. Crystallographic Analysis: A Window into the Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is an indispensable tool for determining the precise three-dimensional arrangement of atoms within a crystal lattice.[4] This technique provides invaluable insights into bond lengths, bond angles, and the intricate network of non-covalent interactions that govern the crystal packing.

For thiazole derivatives, the crystal structure reveals the planarity of the thiazole ring and the dihedral angles between different molecular fragments.[5][6] These structural features are crucial for understanding the molecule's overall conformation and its potential to interact with biological targets.

Key Crystallographic Parameters

| Parameter | Typical Values for Thiazole Derivatives | Significance |

| Crystal System | Monoclinic, Triclinic | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c, P-1 | Defines the symmetry elements within the unit cell.[5][6] |

| Unit Cell Dimensions | Varies with derivative | Defines the size and shape of the unit cell. |

| Dihedral Angles | Varies | Describes the relative orientation of different planar fragments within the molecule.[6] |

III. Unraveling Intermolecular Interactions with Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal.[1][5][6] This analysis generates a three-dimensional surface around a molecule, color-coded to represent the nature and strength of intermolecular contacts.

For the 2-(4-bromophenyl)thiazole-4-carboxylate scaffold, Hirshfeld analysis typically reveals a variety of non-covalent interactions that contribute to the stability of the crystal packing. These interactions include:

-

Hydrogen Bonds: C-H···O and N-H···O interactions are commonly observed, often forming dimeric or chain motifs that extend throughout the crystal lattice.[7]

-

Halogen Bonds: The bromine atom on the phenyl ring can participate in Br···Br or other halogen-mediated interactions, which are significant in directing the supramolecular assembly.[7]

-

π-π Stacking: The aromatic thiazole and phenyl rings can engage in π-π stacking interactions, further stabilizing the crystal structure.[5][6]

The percentage contributions of different interatomic contacts can be quantified, providing a detailed fingerprint of the intermolecular environment.[1]

Caption: Key intermolecular interactions in thiazole derivative crystals.

IV. Spectroscopic and Computational Characterization

A comprehensive understanding of these derivatives requires a multi-faceted approach, combining experimental spectroscopic data with theoretical calculations.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by identifying the chemical environment of each proton and carbon atom.[3][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the characteristic functional groups present in the molecule.[3]

-

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the synthesized compound.[3]

Computational Studies: Density Functional Theory (DFT)

Density Functional Theory (DFT) calculations provide deeper insights into the electronic structure and properties of the molecules.[2] These studies can be used to:

-

Optimize the molecular geometry and compare it with the experimental X-ray structure.

-

Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the molecule's reactivity and electronic transitions.[2]

-

Analyze the molecular electrostatic potential (MEP) to identify regions of positive and negative electrostatic potential, which are crucial for understanding intermolecular interactions.[2]

| Spectroscopic/Computational Data | Information Obtained |

| ¹H NMR | Chemical shifts and coupling constants of protons.[8] |

| ¹³C NMR | Chemical shifts of carbon atoms.[8] |

| FT-IR | Vibrational frequencies of functional groups. |

| Mass Spec | Molecular weight confirmation. |

| DFT | Optimized geometry, HOMO-LUMO gap, MEP.[2] |

V. Conclusion and Future Directions

The study of the crystal structure of this compound derivatives provides a fundamental understanding of their solid-state properties and intermolecular interactions. This knowledge is critical for the rational design of new molecules with enhanced biological activity and improved physicochemical properties. Future research in this area could focus on co-crystallization strategies to modulate the solid-state properties and the synthesis of new derivatives with diverse substitution patterns to expand the structure-activity relationship landscape.

References

-

New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. ResearchGate. Available at: [Link]

-

New thiazole derivatives: Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and biological evaluations as potential antimicrobial and antitumor agents. OUCI. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. IUCr. Available at: [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole. ResearchGate. Available at: [Link]

-

Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate. PubMed. Available at: [Link]

-

Structure property relationship in two thiazole derivatives: Insights of crystal structure, Hirshfeld surface, DFT, QTAIM, NBO and molecular docking studies. Taylor & Francis Online. Available at: [Link]

-

New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

-

Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. MDPI. Available at: [Link]

-

For the synthesis of 4-(4-bromophenyl)thiazol-2-amine derivatives (p1–p10). ResearchGate. Available at: [Link]

-

2-Amino-4-(4-bromophenyl)thiazole. LookChem. Available at: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. PubMed Central. Available at: [Link]

-

X-RAY CRYSTALLOGRAPHIC AND SPECTROSCOPIC STUDIES OF NOVEL ORGANIC COMPOUNDS. Madurai Kamaraj University. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking | MDPI [mdpi.com]

- 4. mkuniversity.ac.in [mkuniversity.ac.in]

- 5. journals.iucr.org [journals.iucr.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity Screening of Novel Thiazole Compounds

Introduction: The Thiazole Scaffold - A Privileged Motif in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a cornerstone in medicinal chemistry.[1][2] Its significance is not merely academic; it is a "privileged scaffold" present in a multitude of clinically approved drugs, demonstrating a remarkable versatility in therapeutic applications.[3][4] From the anti-HIV agent Ritonavir to the anti-inflammatory drug Meloxicam and the anticancer agent Dasatinib, the thiazole moiety has proven its ability to interact with a wide array of biological targets.[5][6] This inherent bioactivity makes novel thiazole derivatives prime candidates for drug discovery campaigns.

This guide provides a technical framework for the systematic biological screening of novel thiazole compounds. Moving beyond a simple list of protocols, we will explore the strategic rationale behind constructing a screening cascade—a multi-tiered approach that efficiently identifies promising "hit" compounds and elucidates their mechanisms of action. This process is designed to be a self-validating system, ensuring that resources are focused on candidates with the highest therapeutic potential.

Part 1: Foundational Principles of a Modern Screening Cascade

A successful screening campaign is not a single experiment but a logical progression from broad, high-throughput primary assays to more complex, mechanism-focused secondary and tertiary assays. The goal is to triage a large library of compounds down to a small number of validated hits with a clear biological rationale.

The Screening Cascade Workflow

The journey from a novel compound to a validated hit follows a structured path. A primary screen casts a wide net to identify any compound exhibiting a desired biological effect. Hits from this stage are then subjected to confirmatory and secondary assays to verify their activity and determine their potency. Finally, mechanistic (tertiary) assays are employed to understand how the compound works, which is critical for its further development.

Caption: A typical drug discovery screening cascade workflow.

Assay Quality Control: The Z'-Factor

Before initiating a high-throughput screen (HTS), the quality and reliability of the assay must be rigorously validated. The Z'-factor is a statistical parameter used to quantify the suitability of an HTS assay.[7][8] It reflects both the dynamic range of the signal and the data variation.

The formula is: Z' = 1 - (3σp + 3σn) / |μp - μn|

Where:

-

μp and σp are the mean and standard deviation of the positive control.

-

μn and σn are the mean and standard deviation of the negative control.

An ideal assay has a large separation between the positive and negative controls (a large "signal window") and small data variation.[9]

| Z'-Factor Value | Assay Classification |

| Z' = 1 | An ideal assay. |

| 1 > Z' ≥ 0.5 | An excellent assay, suitable for HTS. |

| 0.5 > Z' > 0 | A marginal assay. |

| Z' ≤ 0 | An unusable assay.[8] |

Causality: Running an HTS campaign with a low Z'-factor assay is a waste of resources, as it becomes statistically impossible to distinguish true "hits" from the background noise of the assay.[10] Therefore, optimizing an assay to achieve a Z'-factor of 0.5 or greater is a mandatory first step.

Part 2: Core Screening Protocols for Thiazole Compounds

Given the broad spectrum of activities reported for thiazole derivatives, a multi-pronged screening approach is often necessary.[11][12][13] We present detailed protocols for three common therapeutic areas: anticancer, antimicrobial, and anti-inflammatory.

Anticancer Activity Screening

A common primary screen for anticancer potential involves assessing a compound's general cytotoxicity against one or more cancer cell lines.

Primary Assay: MTT Cytotoxicity Assay

This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability. Live cells with active mitochondrial reductases convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Step-by-Step Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7, A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the novel thiazole compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for a negative control (vehicle, e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug, e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple formazan crystals should become visible in living cells.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

Table 1: Hypothetical Cytotoxicity Data for Thiazole Analogs against MCF-7 Cells

| Compound ID | R-Group Modification | IC₅₀ (µM) |

| THZ-001 | -H | 52.4 |

| THZ-002 | -Cl | 15.1 |

| THZ-003 | -OCH₃ | 2.8 |

| THZ-004 | -NO₂ | 9.7 |

| Doxorubicin | (Positive Control) | 0.5 |

Mechanistic Assays for Anticancer Hits:

A potent cytotoxic compound warrants further investigation to determine how it kills cancer cells.

-

Cell Cycle Analysis: Thiazole derivatives may induce cell cycle arrest. This can be analyzed by staining compound-treated cells with a DNA-intercalating dye like Propidium Iodide (PI) and analyzing the DNA content of individual cells via flow cytometry.[14][15] Cells will distribute into G0/G1, S, and G2/M phases based on their DNA content, revealing any drug-induced block in cell cycle progression.[16][17][18]

-

Apoptosis Induction: A key desired mechanism for anticancer drugs is the induction of programmed cell death (apoptosis). This can be confirmed by measuring the activity of executioner caspases, such as Caspase-3 and Caspase-7.

Caption: Simplified signaling pathways for apoptosis induction.

Antimicrobial Activity Screening

Thiazoles are a well-established class of antimicrobial agents.[19][20] The standard method for quantifying antibacterial or antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC).

Secondary Assay: Broth Microdilution for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[21] The protocol should adhere to guidelines set by authoritative bodies like the Clinical and Laboratory Standards Institute (CLSI).[22][23][24][25]

Step-by-Step Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.[26]

-

Compound Dilution: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the thiazole compounds in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB).[27][28] The concentration range should be broad enough to capture the MIC value (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Inoculate each well containing the diluted compound with the prepared microbial suspension.[29]

-

Controls:

-

Growth Control: Wells containing only broth and the inoculum (no compound).

-

Sterility Control: Wells containing only broth to check for contamination.

-

Positive Control: A known antibiotic (e.g., Ciprofloxacin, Vancomycin).

-

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.[26]

-

Reading the MIC: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[21]

Anti-inflammatory Activity Screening

Many thiazole derivatives exhibit anti-inflammatory properties.[13] This activity is often mediated by the inhibition of key enzymes in the inflammatory cascade, such as Cyclooxygenases (COX) and Lipoxygenases (LOX).

Mechanistic Assay: COX-1/COX-2 Inhibition Assay

This assay differentiates between inhibitors of the constitutively expressed COX-1 enzyme and the inflammation-inducible COX-2 enzyme. Selective COX-2 inhibition is a highly desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[30]

Step-by-Step Protocol (General Principle):

Commercially available kits are the most reliable way to perform this screen.[31][32][33][34] The general principle involves:

-

Enzyme Preparation: Recombinant ovine COX-1 and human COX-2 enzymes are typically used.

-

Inhibitor Incubation: The thiazole compound (inhibitor) is pre-incubated with either the COX-1 or COX-2 enzyme in a reaction buffer containing a heme cofactor.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

Detection: The COX enzyme converts arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. The peroxidase activity of COX is then measured colorimetrically by monitoring the oxidation of a chromogenic substrate (like TMPD) at a specific wavelength (e.g., 590 nm).[31]

-

Analysis: The activity of the enzyme in the presence of the inhibitor is compared to the activity in its absence. A dose-response curve is generated for each enzyme to determine the IC₅₀ and assess the compound's selectivity for COX-2 over COX-1.

Other Relevant Anti-inflammatory Assays:

-

5-Lipoxygenase (5-LOX) Inhibition Assay: Measures the inhibition of the enzyme that produces leukotrienes, another class of inflammatory mediators.[35][36]

-

Nitric Oxide (NO) Inhibition Assay: Measures the ability of a compound to inhibit nitric oxide production in stimulated macrophage cells (e.g., LPS-stimulated RAW 264.7). The amount of NO produced is quantified by measuring its stable metabolite, nitrite, using the Griess reagent.[37][38][39]

Caption: Inhibition points in inflammatory signaling pathways.

Conclusion

The systematic screening of novel thiazole compounds requires a multifaceted and logical approach. By employing a tiered screening cascade, researchers can efficiently move from a large library of unevaluated molecules to validated lead compounds with a well-defined mechanism of action. The foundation of this process rests on the use of robust, validated primary assays (e.g., MTT), followed by gold-standard secondary assays (e.g., CLSI-guided MIC determination) and insightful mechanistic studies (e.g., enzyme inhibition, cell cycle analysis). This structured methodology maximizes the potential for discovering the next generation of thiazole-based therapeutics to address critical needs in oncology, infectious diseases, and inflammatory disorders.

References

-

Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. Available at: [Link]

-

M100 | Performance Standards for Antimicrobial Susceptibility Testing. (n.d.). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

-

COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. Available at: [Link]

-

M100 - Performance Standards for Antimicrobial Susceptibility Testing. (2023). Clinical and Laboratory Standards Institute (CLSI). Available at: [Link]

-

The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

-

Al-Ostoot, F. H., Al-Tamimi, A. M., El-Sayed, M. A., & Abdel-Aziz, A. A. M. (2023). Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. Current Medicinal Chemistry. Available at: [Link]

-

Thiazole Scaffold: An Overview on its Synthetic and Pharmaceutical Aspects. (2021). SGS - Engineering & Sciences. Available at: [Link]

-

Kim, H. J., & Kim, Y. M. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology. Available at: [Link]

-

A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Lipoxygenase Inhibitor Screening Assay Kit (Colorimetric). (n.d.). Bio-Techne. Available at: [Link]

-

Ihee, S. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

-

EnzyChrom™ Nitric Oxide Synthase Inhibitor Screening Kit. (n.d.). BioAssay Systems. Available at: [Link]

-

Aryal, S. (2022). Broth Dilution Method for MIC Determination. Microbe Online. Available at: [Link]

-

Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). Molecules. Available at: [Link]

-

Lipoxygenase Inhibitor Screening Assay Kit. (n.d.). Bertin Bioreagent. Available at: [Link]

-

COX Colorimetric Inhibitor Screening Assay Kit. (n.d.). Creative BioMart. Available at: [Link]

-

Broth microdilution. (n.d.). Wikipedia. Available at: [Link]

-

Broth Microdilution. (n.d.). MI - Microbiology. Available at: [Link]

-

Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Available at: [Link]

-

A Brief Review on the Thiazole Derivatives: Synthesis Methods and Biological Activities. (2021). Jurnal Kimia Sains dan Aplikasi. Available at: [Link]

-

Nitric Oxide Synthase (NOS) Inhibitor Assay Screening Services. (n.d.). BioAssay Systems. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available at: [Link]

-

A Review on Biological Activity of Imidazole and Thiazole Moieties and their Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab, University of British Columbia. Available at: [Link]

-

A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors. (2007). Assay and Drug Development Technologies. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. (2023). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

A Review on Thiazole Scaffolds and its Biological Activity. (2023). International Journal of Research and Publication and Reviews. Available at: [Link]

-

How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Available at: [Link]

-

Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. (2019). ADLM. Available at: [Link]

-

Cell Cycle Analysis by DNA Content (Propidium Iodide). (n.d.). UC San Diego Moores Cancer Center Flow Cytometry Core. Available at: [Link]

-

EnzyChrom™ Nitric Oxide Synthase Assay Kit. (n.d.). BioAssay Systems. Available at: [Link]

-

Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Available at: [Link]

-

Cell Cycle Tutorial Contents. (n.d.). The University of Queensland. Available at: [Link]

-

Z-factor. (n.d.). Wikipedia. Available at: [Link]

-

M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. (2020). National Institutes of Health, Islamabad Pakistan. Available at: [Link]

-

Antibacterial Susceptibility Test Interpretive Criteria. (n.d.). U.S. Food & Drug Administration (FDA). Available at: [Link]

-

Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

Sources

- 1. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. spast.org [spast.org]

- 4. eurekaselect.com [eurekaselect.com]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Z-factor - Wikipedia [en.wikipedia.org]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. Z’-Factor: Uses in High-throughput Sequencing and its Association to Metabolic Engineering for Sustainability – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 11. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mjas.analis.com.my [mjas.analis.com.my]

- 13. scialert.net [scialert.net]

- 14. Flow cytometry with PI staining | Abcam [abcam.com]

- 15. nanocellect.com [nanocellect.com]

- 16. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 18. icms.qmul.ac.uk [icms.qmul.ac.uk]

- 19. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijrpr.com [ijrpr.com]

- 21. Broth Microdilution | MI [microbiology.mlsascp.com]

- 22. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 23. iacld.com [iacld.com]

- 24. nih.org.pk [nih.org.pk]

- 25. Antibacterial Susceptibility Test Interpretive Criteria | FDA [fda.gov]

- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 28. Broth microdilution - Wikipedia [en.wikipedia.org]

- 29. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 30. bpsbioscience.com [bpsbioscience.com]

- 31. caymanchem.com [caymanchem.com]

- 32. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 33. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

- 34. caymanchem.com [caymanchem.com]

- 35. caymanchem.com [caymanchem.com]

- 36. Lipoxygenase Inhibitor Screening Assay Kit - Applications - CAT N°: 760700 [bertin-bioreagent.com]

- 37. bioassaysys.com [bioassaysys.com]

- 38. A Cellular Model for Screening Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 39. sigmaaldrich.com [sigmaaldrich.com]

The Strategic Intermediate: A Technical Guide to Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate in Modern Drug Discovery

Introduction: The Thiazole Scaffold as a Privileged Structure in Medicinal Chemistry

In the landscape of contemporary drug discovery, the thiazole ring stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds. This five-membered heterocycle, containing both sulfur and nitrogen, offers a unique combination of electronic properties, metabolic stability, and diverse substitution patterns, making it a cornerstone in the synthesis of novel therapeutics. Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This technical guide focuses on a particularly valuable building block within this chemical class: Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate . This intermediate is of significant interest to researchers and drug development professionals due to its strategic placement of functional groups. The 4-bromophenyl moiety serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, allowing for the exploration of a wide chemical space in structure-activity relationship (SAR) studies. The ethyl carboxylate group at the 4-position of the thiazole ring provides another point for derivatization or can be hydrolyzed to the corresponding carboxylic acid, a common feature in many drug molecules for improving pharmacokinetic properties. This guide will provide an in-depth exploration of its synthesis, properties, and its pivotal role as a pharmaceutical intermediate.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a pharmaceutical intermediate is paramount for its effective use in synthesis and process development.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 312.18 g/mol | [1] |

| Appearance | Solid | [1] |

| CAS Number | 53101-02-3 | [2] |

| Purity | ≥97% (typical) | [2] |

Safety Information: this compound is classified as an eye irritant.[1] Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses and gloves, should be strictly followed. It is recommended to handle this compound in a well-ventilated area or a fume hood.

Synthesis of this compound: The Hantzsch Thiazole Synthesis

The most common and efficient method for the synthesis of this intermediate is the Hantzsch thiazole synthesis. This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide. In this specific case, the key precursors are 4-bromothiobenzamide and an ethyl 3-halo-2-oxopropanoate, such as ethyl bromopyruvate.

The causality behind this experimental choice lies in the reliability and versatility of the Hantzsch synthesis. It is a robust reaction that allows for the straightforward formation of the thiazole ring with predictable regiochemistry. The electron-withdrawing nature of the ester group in ethyl bromopyruvate activates the adjacent methylene group for nucleophilic attack by the sulfur of the thioamide, initiating the cyclization cascade.

Diagram of the Hantzsch Thiazole Synthesis:

Caption: General workflow of the Hantzsch synthesis for the target intermediate.

Detailed Experimental Protocol:

This protocol is a self-validating system, designed to ensure high yield and purity of the final product.

Materials:

-

4-bromothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (or a suitable solvent like DMF)[3]

-

Sodium bicarbonate (for workup)

-

Ethyl acetate (for extraction)

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-bromothiobenzamide (1 equivalent) in ethanol.

-

Addition of Reagent: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x volume of the reaction mixture).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.

Applications in Pharmaceutical Research and Development

The true value of this compound lies in its role as a versatile intermediate for the synthesis of a wide array of biologically active molecules. The 4-bromophenyl group is particularly advantageous for medicinal chemists as it provides a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to probe the SAR of a compound series.

Diagram of the Intermediate's Role in Drug Discovery:

Caption: The central role of the intermediate in a typical drug discovery pipeline.

Case Studies and Therapeutic Areas:

-

Anticancer Agents: The 2-arylthiazole scaffold is a key feature in several classes of anticancer agents. For instance, derivatives of 4-(4-bromophenyl)thiazole have been investigated as potent inhibitors of tubulin polymerization, a clinically validated target for cancer chemotherapy.[4] The 4-bromophenyl group allows for systematic modifications to optimize the compound's interaction with the colchicine binding site on tubulin. Furthermore, related thiazole carboxamides have been designed as c-Met kinase inhibitors for cancer treatment.[5]

-

Antimicrobial Agents: The thiazole nucleus is present in numerous antimicrobial drugs. SAR studies have shown that substitution at the 4-position of the thiazole ring with a p-bromophenyl group can enhance antifungal and antituberculosis activities.[6] This highlights the importance of this specific substitution pattern in the design of new anti-infective agents.

-

Stem Cell Research: In a fascinating application outside of traditional disease treatment, a structurally related compound, ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate, has been identified as a potent inducer of Oct3/4 expression.[7] Oct3/4 is a master regulator of pluripotency in stem cells. This discovery opens up avenues for the use of thiazole derivatives in regenerative medicine and the generation of induced pluripotent stem cells (iPSCs).

Conclusion: A Strategically Important Building Block

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemists. Its straightforward synthesis via the Hantzsch reaction, coupled with the versatile reactivity of its functional groups, makes it an invaluable intermediate in the quest for novel therapeutics. The presence of the 4-bromophenyl and ethyl carboxylate moieties provides the necessary handles for extensive chemical exploration, enabling the fine-tuning of pharmacological properties to develop potent and selective drug candidates across a range of therapeutic areas. As drug discovery continues to evolve, the demand for such well-designed and strategically functionalized building blocks will undoubtedly grow, solidifying the importance of this compound in the pharmaceutical landscape.

References

-

Dawood, K. M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5789. Available at: [Link]

-

Gabitova, E. R., et al. (2023). Synthesis and Crystal Structure of Ethyl 5-(4-Bromophenyl)-7-methyl-3-oxo-2,3-dihidro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate. Molbank, 2023(2), M1639. Available at: [Link]

-

PrepChem. (n.d.). Preparation of Ethyl 2-(4-Bromophenyl)-thiazol-4-ylacetate. Available at: [Link]

-

Wang, Y., et al. (2021). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry, 223, 113645. Available at: [Link]

- Google Patents. (2012). WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate.

-

Sharma, P., et al. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, 13(1), 60. Available at: [Link]

-

AccelaChemBio. (n.d.). 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate. Available at: [Link]

-

ResearchGate. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]

-

PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. Available at: [Link]

-

Zhang, Y., et al. (2015). Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4. Journal of Medicinal Chemistry, 58(15), 5742–5750. Available at: [Link]

-

Thangadurai, A., et al. (2023). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 16(11), 1599. Available at: [Link]

-

Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure–Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4701–4705. Available at: [Link]

-

Kumar, A., et al. (2019). Repurposing ethyl bromopyruvate as a broad-spectrum antibacterial. Journal of Antimicrobial Chemotherapy, 74(9), 2599–2609. Available at: [Link]

-

Butler, A. R., et al. (1981). Reaction of azoles with ethyl bromopyruvate oxime: alkylation by substitution and by elimination–addition. Journal of the Chemical Society, Perkin Transactions 1, 310-314. Available at: [Link]

-

Johne, H., et al. (1978). [The reaction of bromopyruvic acid ethyl ester with thiosemicarbazides and the synthesis of derivatives of 4-carbethoxy- and 4-carboxythiazolyl-(2)-hydrazines]. Die Pharmazie, 33(5), 259-263. Available at: [Link]

-

ResearchGate. (2017). Efficient Synthesis of Functionalized Thiazoles from Acid Chlorides, Tetramethylthiourea, Ethyl Bromopyruvate, and Ammonium Thiocyanate. Available at: [Link]

Sources

- 1. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 2. 53101-02-3,Ethyl 4-(4-Bromophenyl)thiazole-2-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. prepchem.com [prepchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl 2-((4-Chlorophenyl)amino)thiazole-4-carboxylate and Derivatives Are Potent Inducers of Oct3/4 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate: A Core Building Block in Modern Agrochemical Synthesis

Abstract

The relentless demand for novel crop protection agents with improved efficacy, selectivity, and environmental profiles has driven significant innovation in synthetic chemistry. Within this landscape, heterocyclic compounds, particularly those containing the thiazole scaffold, have emerged as a cornerstone for the development of potent fungicides and other agrochemicals.[1][2] This technical guide provides an in-depth analysis of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate, a pivotal intermediate in the synthesis of next-generation agrochemicals. We will explore its synthesis, physicochemical properties, and its versatile role as a molecular scaffold. Through a detailed examination of its reactivity and derivatization pathways, this guide will illuminate the causality behind its use in constructing complex, biologically active molecules. This document is intended for researchers, chemists, and professionals in the agrochemical and drug development sectors, offering field-proven insights and detailed experimental protocols to leverage this versatile building block.

Introduction: The Primacy of the Thiazole Scaffold in Agrochemicals

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a "privileged scaffold" in medicinal and agrochemical chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions make it an ideal core for designing molecules with specific biological activities. Thiazole derivatives are prominent in a wide array of commercial agrochemicals, including the fungicide Thifluzamide, demonstrating their proven value in crop protection.[1]

This compound serves as a particularly strategic starting material. Its structure incorporates three key features for synthetic diversification:

-

The Ethyl Ester Group: Readily modified via hydrolysis, amidation, or reduction, allowing for the introduction of diverse functional groups crucial for tuning a molecule's activity and physical properties.

-

The Bromophenyl Moiety: The bromine atom acts as a versatile synthetic handle, enabling functionalization through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which allows for the precise installation of complex side chains.

-

The Thiazole Core: Provides the foundational structure known for conferring potent bioactivity.

This combination of features makes it an exceptionally adaptable intermediate for chemists aiming to fine-tune the efficacy, selectivity, and environmental profile of novel agrochemical candidates.[3]

Synthesis and Physicochemical Properties

Core Synthesis via Hantzsch Thiazole Synthesis

The most reliable and high-yielding method for preparing the title compound is the Hantzsch thiazole synthesis.[4][5] This classic condensation reaction involves the cyclization of an α-haloketone with a thioamide.[5][6]

The causality for this methodological choice is rooted in its simplicity, use of readily available starting materials, and generally high yields.[4][7] The reaction proceeds via an initial SN2 reaction, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.[4]

Starting Materials:

-

4-Bromothiobenzamide

-

Ethyl 2-chloro-3-oxobutanoate (or Ethyl bromopyruvate)

The workflow for this synthesis is depicted below:

Caption: Hantzsch synthesis of the target intermediate.

Physicochemical Data

A summary of the key properties of this compound is provided for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich |

| Molecular Weight | 312.18 g/mol | Sigma-Aldrich |

| Appearance | Solid | Sigma-Aldrich |

| SMILES | O=C(OCC)C1=NC(C(C=C2)=CC=C2Br)=CS1 | Sigma-Aldrich |

| InChI Key | XGCLHKIDYQWOAC-UHFFFAOYSA-N | Sigma-Aldrich |

Role as a Core Intermediate in Agrochemical Synthesis

This compound is rarely the final active ingredient. Instead, its value lies in its role as a robust and versatile scaffold. The strategic placement of its functional groups allows for a systematic and logical approach to building libraries of potential agrochemicals, particularly fungicides. Many modern fungicides, especially succinate dehydrogenase inhibitors (SDHIs), are built upon a carboxamide linkage, a feature readily accessible from our core intermediate.[8][9][10]

The general workflow for derivatization involves two primary modification sites: the C4-ester and the C2-bromophenyl group.

Caption: General derivatization workflow from the core intermediate.

Modification at the C4-Ester: The Gateway to Carboxamides

The ethyl ester at the C4 position is the primary site for introducing the crucial carboxamide group found in many potent fungicides.[1][8]

-

Saponification (Hydrolysis): The synthesis typically begins with the hydrolysis of the ethyl ester to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH). This step is critical as the carboxylic acid is the immediate precursor for amide bond formation.

-

Amidation: The resulting carboxylic acid is then coupled with a desired amine (R-NH₂). This is the key step where the toxophore or the moiety responsible for binding to the target enzyme (e.g., succinate dehydrogenase) is introduced. Standard peptide coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of HOBt (Hydroxybenzotriazole) are often employed to facilitate this reaction, ensuring high yields and minimizing side reactions.[11]

Modification at the C2-Phenyl Ring: Fine-Tuning Activity

The bromine atom on the phenyl ring is a powerful tool for structure-activity relationship (SAR) studies. Using palladium-catalyzed cross-coupling reactions, chemists can replace the bromine with a wide variety of other groups (e.g., substituted phenyl rings, heterocycles, alkyl groups). This allows for the systematic probing of the binding pocket of the target protein, optimizing potency, and altering the physicochemical properties (like solubility and logP) of the final compound to improve its performance in the field.

Structure-Activity Relationship (SAR) Insights

SAR studies on thiazole-based agrochemicals reveal critical insights into how molecular structure dictates biological function.[12][13]

-

The Carboxamide Moiety: For SDHI fungicides, the N-H of the amide bond often acts as a crucial hydrogen bond donor, anchoring the inhibitor to the target enzyme's active site. The nature of the R-group on the amine (e.g., substituted phenyl, cyclohexyl) is paramount for potency and spectrum of activity.[10]

-

Substituents on the Phenyl Ring: The electronic and steric properties of substituents on the C2-phenyl ring significantly influence efficacy. Electron-withdrawing or -donating groups can modulate the electronic character of the entire molecule, affecting target binding and metabolic stability. For instance, replacing the bromo- group with other functionalities can lead to compounds with significantly enhanced antifungal activity against specific pathogens like Rhizoctonia solani.[13]

-

The Thiazole Core: The thiazole ring itself is not just a linker. Its geometry and electronic nature correctly position the carboxamide and phenyl groups for optimal interaction with the biological target.

Experimental Protocols

The following protocols are provided as a self-validating system for the synthesis of the core intermediate and a key derivative.

Protocol 1: Synthesis of this compound

-

Reagents & Setup:

-

4-Bromothiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Ethanol (as solvent)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve 4-bromothiobenzamide in ethanol in the round-bottom flask.

-

Add ethyl bromopyruvate to the solution dropwise at room temperature.

-

Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Reduce the solvent volume under reduced pressure.

-

Pour the concentrated mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

-

Purification:

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure title compound.

-

Protocol 2: Synthesis of 2-(4-bromophenyl)-N-(2-methylphenyl)thiazole-4-carboxamide (A Representative Fungicide Precursor)

-

Step A: Hydrolysis to Carboxylic Acid

-

Suspend this compound (1.0 eq) in a mixture of THF/water.

-

Add Lithium Hydroxide (LiOH) (1.5 eq) and stir at room temperature until TLC indicates complete consumption of the starting material.

-

Acidify the reaction mixture with 1N HCl to pH ~2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash with water, and dry thoroughly.

-

-

Step B: Amide Coupling

-

Dissolve the carboxylic acid from Step A (1.0 eq), 2-methylaniline (1.1 eq), EDCI (1.2 eq), and HOBt (1.2 eq) in anhydrous Dichloromethane (DCM).

-

Add a tertiary amine base such as Triethylamine (TEA) or DIPEA (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours.

-

Wash the reaction mixture sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the final carboxamide.

-

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design in modern agrochemical research. Its synthetic accessibility and the orthogonal reactivity of its functional groups provide an ideal platform for developing novel crop protection agents. The continued exploration of derivatives from this core scaffold, particularly through innovative cross-coupling chemistries and the synthesis of novel amides, holds significant promise for discovering fungicides and other agrochemicals with new modes of action, improved resistance profiles, and enhanced environmental safety. As the challenges in global food security intensify, the role of such versatile chemical intermediates will only become more critical.

References

-

Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. Retrieved from [Link]

-

Cheng, Y., et al. (2021). Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold. Bioorganic & Medicinal Chemistry Letters, 45, 128006. Available from: [Link]

-

Li, J., et al. (2025). Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study. Pest Management Science, 81(3), 1592-1602. Available from: [Link]

-

Zhang, N. (2020). Design, Synthesis And Fungicidal Activity Of Thiazole-5-carboxamide Derivatives. (Master's thesis). Available from: [Link]

-

Bouherrou, Z., et al. (2018). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 23(11), 2911. Available from: [Link]

- Google Patents. (2017). Process for preparing thiazole derivatives. (US20170240541A1).

-

Yogi, P., et al. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Asian Journal of Chemistry, 28(4), 927-932. Available from: [Link]

-

Fan, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. Available from: [Link]

-

BEPLS. (n.d.). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available from: [Link]

-

Various Authors. (n.d.). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. SpringerLink. Retrieved from [Link]

-

ResearchGate. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Available from: [Link]

-

Wang, H., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 68(26), 7149-7158. Available from: [Link]

-

Journal of Agricultural and Food Chemistry. (2024). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure–Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1-b]thiazole Moiety against Phytopathogenic Fungi. Available from: [Link]

-

PubMed. (2024). Design, Synthesis, Antifungal Evaluation, and Quantitative Structure-Activity Relationship of Novel Indole Derivatives Containing the Imidazo[2,1- b]thiazole Moiety against Phytopathogenic Fungi. Available from: [Link]

-

ResearchGate. (2024). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Available from: [Link]

-

NIH. (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. Available from: [Link]

Sources

- 1. globethesis.com [globethesis.com]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. chemhelpasap.com [chemhelpasap.com]

- 5. bepls.com [bepls.com]

- 6. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 7. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 8. Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, fungicidal activities and structure-activity relationship studies of (-)-borneol derivatives containing 2-aryl-thiazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design and synthesis of camphor-thiazole derivatives as potent antifungal agents: structure-activity relationship and preliminary mechanistic study - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Protocol for the In Vitro Evaluation of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate as a Potential Anticancer Agent

Abstract

Thiazole-containing heterocyclic compounds represent a critical scaffold in medicinal chemistry, with numerous derivatives demonstrating significant pharmacological activities, including anticancer properties.[1][2] This application note provides a comprehensive, field-proven workflow for the initial in vitro characterization of Ethyl 2-(4-bromophenyl)thiazole-4-carboxylate , a compound identified as a key intermediate in the synthesis of biologically active molecules.[3] We present a logical, phased approach beginning with a primary assessment of cytotoxicity to determine the compound's general efficacy against cancer cells, followed by mechanistic assays to elucidate its mode of action, specifically focusing on the induction of apoptosis. The protocols herein are designed to be self-validating, incorporating essential controls and expert insights to ensure data integrity and reproducibility for researchers in drug discovery and oncology.

Scientific Rationale and Investigation Strategy

The thiazole ring is a privileged structure in drug discovery, known to interact with various biological targets.[2][4] Many synthetic thiazole derivatives have been reported to exhibit potent antiproliferative activity against a range of cancer cell lines.[5][6][7] The subject of this protocol, this compound, shares this core structure. Therefore, a logical first step in its biological evaluation is to assess its potential as an anticancer agent.

Our investigation strategy is structured as a two-part cascade:

-

Primary Cytotoxicity Screening: The initial goal is to answer the fundamental question: Does the compound exhibit cytotoxic effects on cancer cells? If so, at what concentration? We will utilize the MTT assay, a robust and widely adopted colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[8][9] This will allow for the determination of the half-maximal inhibitory concentration (IC₅₀), a key metric for compound potency.

-

Mechanistic Elucidation (Apoptosis): A desirable characteristic of an anticancer compound is the ability to induce programmed cell death, or apoptosis.[10] Following the confirmation of cytotoxic activity, we will investigate if this is the primary mechanism of cell death. This will be explored through two orthogonal, gold-standard techniques:

This structured workflow ensures that resources are directed efficiently, moving from a broad screen to more detailed mechanistic studies.

Figure 1: High-level experimental workflow for in vitro testing.

Part 1: Cytotoxicity Screening via MTT Assay

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational method for assessing cell viability. In living, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] These formazan crystals are then solubilized, and the resulting colored solution's absorbance is quantified using a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable cells.[13]

Cell Line Selection

The choice of cell line is critical and should be guided by the specific research goals.[14][15] For a general screen, a well-characterized and commonly used cell line is recommended. Human breast adenocarcinoma cell line MCF-7 is an excellent starting point, as it has been used extensively in the evaluation of thiazole derivatives.[5][7]

-

Expert Insight: It is highly recommended to test the compound on a panel of cell lines from different tissue origins (e.g., lung (A549), liver (HepG2)) to assess its spectrum of activity.[16][17] Including a non-cancerous cell line (e.g., human dermal fibroblasts) is also crucial for evaluating potential cytotoxicity to normal cells.

Detailed Protocol: MTT Assay

Materials:

-

This compound (Test Compound)

-

Dimethyl sulfoxide (DMSO, sterile)

-

MCF-7 cells

-

Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT solution (5 mg/mL in sterile PBS).[18]

-

Solubilization Solution (e.g., 0.1% NP-40, 4 mM HCl in isopropanol).[18]

-

Sterile 96-well flat-bottom plates

-

Multichannel pipette

Procedure:

-

Cell Seeding: a. Harvest logarithmically growing MCF-7 cells using trypsin. b. Resuspend cells in complete medium and perform a cell count. c. Dilute the cell suspension to a final concentration of 7.5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (7,500 cells/well) into each well of a 96-well plate.[18] e. Include wells with medium only for background control. f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to adhere.

-

Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of the test compound in DMSO. b. Perform serial dilutions of the stock solution in serum-free medium to achieve final desired concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. c. Prepare a vehicle control (medium with 0.1% DMSO). d. After 24 hours of incubation, carefully aspirate the medium from the cells and add 100 µL of the prepared compound dilutions (and controls) to the respective wells in triplicate. e. Incubate for the desired time period (e.g., 48 hours).

-

MTT Incubation: a. After the treatment period, add 20 µL of the 5 mg/mL MTT solution to each well.[18] b. Incubate the plate for 3.5 to 4 hours at 37°C.[18] Visually inspect for the formation of purple precipitate in the cells.

-

Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the cell layer.[18] b. Add 150 µL of the MTT Solubilization Solution to each well.[18] c. Cover the plate with aluminum foil and place it on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.

-

Data Acquisition: a. Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[18] b. Read the plate within 1 hour of adding the solvent.

Data Analysis and Presentation

-

Corrected Absorbance: Subtract the average absorbance of the medium-only blanks from all other readings.

-

Calculate Percent Viability:

-

% Viability = (OD of Treated Cells / OD of Vehicle Control Cells) * 100

-

-

Determine IC₅₀: Plot the % Viability against the log of the compound concentration. Use non-linear regression (dose-response curve) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%.

Table 1: Example MTT Assay Data and IC₅₀ Calculation

| Concentration (µM) | Mean Absorbance (570nm) | % Viability |

| Vehicle Control (0) | 1.250 | 100.0% |

| 0.1 | 1.213 | 97.0% |

| 1 | 1.050 | 84.0% |

| 5 | 0.800 | 64.0% |

| 10 | 0.613 | 49.0% |

| 25 | 0.350 | 28.0% |

| 50 | 0.150 | 12.0% |

| 100 | 0.075 | 6.0% |

| Calculated IC₅₀ | ~9.5 µM |

Part 2: Apoptosis Detection

Principle of Annexin V / Propidium Iodide (PI) Staining

This flow cytometry-based assay is a cornerstone for apoptosis detection.[19] Its principle relies on two key cellular events:

-